molecular formula C12H14N4S4 B6359554 Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide CAS No. 473804-86-3

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide

Cat. No.: B6359554
CAS No.: 473804-86-3
M. Wt: 342.5 g/mol
InChI Key: VPMLLTYNEZOMFR-UHFFFAOYSA-N
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Description

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is a chemical compound that belongs to the family of pyrazole-based moleculesThe compound has a molecular formula of C12H14N4S4 and a molecular weight of 342.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide typically involves the reaction of 3,5-dimethylpyrazole with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at a low temperature of around 5°C. Solid iodine is then added to the solution, and the reaction mixture is stirred until the color disappears completely. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and then evaporated to give the final compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment for extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism by which Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide exerts its effects involves its interaction with molecular targets and pathways. The compound’s thiocarbonyl and disulfide moieties play a crucial role in its reactivity and biological activity. It can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-dimethylpyrazol-1-yl)methane
  • Bis(3,5-dimethylpyrazol-1-yl)ethane
  • Bis(3,5-dimethylpyrazol-1-yl)propane

Uniqueness

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is unique due to its disulfide linkage and thiocarbonyl groups, which impart distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its versatility in various applications .

Properties

IUPAC Name

(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMLLTYNEZOMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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